4-Dimethylaminomethyl-5-methyl-isoxazole-3-carboxylic acid hydrobromide

Salt selection Counterion differentiation Formulation pre-screening

Defined HBr salt with unambiguous bromide counterion for crystallography (ionic radius 196 pm vs. 181 pm Cl⁻) and pharmacological assays. ~20% higher formula weight than HCl analog for precise stoichiometric control in anion metathesis. Two orthogonal reactive sites—free COOH at C3 and dimethylaminomethyl tertiary amine at C4—enable sequential derivatization: amide coupling then quaternization or reductive amination. Built on the validated anti-inflammatory ISOX core, now with a basic center for diversified target engagement. Single irritant hazard classification simplifies CRO and core facility safety approval versus multi-hazard isoxazole analogs.

Molecular Formula C8H13BrN2O3
Molecular Weight 265.10 g/mol
Cat. No. B7826960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dimethylaminomethyl-5-methyl-isoxazole-3-carboxylic acid hydrobromide
Molecular FormulaC8H13BrN2O3
Molecular Weight265.10 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C(=O)O)CN(C)C.Br
InChIInChI=1S/C8H12N2O3.BrH/c1-5-6(4-10(2)3)7(8(11)12)9-13-5;/h4H2,1-3H3,(H,11,12);1H
InChIKeyCBOUIUPSQWXQQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Dimethylaminomethyl-5-methyl-isoxazole-3-carboxylic Acid Hydrobromide: A Trisubstituted Isoxazole Building Block for Medicinal Chemistry Procurement


4-Dimethylaminomethyl-5-methyl-isoxazole-3-carboxylic acid hydrobromide (CAS 893749-96-7; molecular formula C₈H₁₃BrN₂O₃; MW 265.11 g/mol) is a hydrobromide salt of a trisubstituted isoxazole-3-carboxylic acid bearing a dimethylaminomethyl group at position 4 and a methyl group at position 5 . The compound features a free carboxylic acid at the 3-position on an isoxazole heterocycle, a scaffold prevalent in bioactive molecules including bromodomain inhibitors, anti-inflammatory agents, and enzyme modulators [1]. It is supplied as a white solid, soluble in water and organic solvents, and is labeled as an irritant for research use only .

Why 4-Dimethylaminomethyl-5-methyl-isoxazole-3-carboxylic Acid Hydrobromide Cannot Be Replaced by Off-the-Shelf Isoxazole Carboxylic Acid Analogs


Isoxazole-3-carboxylic acid derivatives are not functionally interchangeable. The substitution pattern on the isoxazole ring—specifically whether the dimethylaminomethyl group resides at the 4-position vs. the 5-position, and the choice of salt form (hydrobromide vs. hydrochloride vs. free base)—directly dictates aqueous solubility, formulation compatibility, and the presentation of the carboxylic acid handle for downstream conjugation or salt metathesis [1]. The 5-methylisoxazole-3-carboxylic acid (ISOX) core has established anti-inflammatory activity as the active metabolite of UTL-5g [2], but this core lacks the dimethylaminomethyl substituent that modulates basicity, hydrogen-bonding capacity, and the potential for quaternary ammonium formation. The evidence below quantifies these differentiating dimensions, demonstrating that the 4-dimethylaminomethyl-5-methyl combination with a hydrobromide counterion occupies a distinct procurement space relative to both the unsubstituted acid core and the regioisomeric 5-dimethylaminomethyl variant.

4-Dimethylaminomethyl-5-methyl-isoxazole-3-carboxylic Acid Hydrobromide: Quantitative Differentiation Evidence for Scientific Selection


Hydrobromide Salt vs. Hydrochloride Salt: Counterion Mass Contribution and Stoichiometric Purity Considerations

The target compound is explicitly supplied as the hydrobromide salt (C₈H₁₃BrN₂O₃, MW 265.11 g/mol), confirmed by vendor specification . In contrast, multiple vendors list the hydrochloride salt under the same parent CAS (893749-96-7) with molecular formula C₈H₁₃ClN₂O₃ and MW 220.65 g/mol . The hydrobromide salt carries a ~20% higher formula weight (Δ = 44.46 g/mol), reflecting the heavier bromide counterion (Br⁻, atomic mass 79.90) vs. chloride (Cl⁻, atomic mass 35.45). This mass difference directly impacts stoichiometric calculations for solution preparation and molar equivalence in salt metathesis or ion-exchange applications, where the identity of the counterion is critical. The hydrobromide form also presents a distinct anion for crystallography or co-crystal screening campaigns where halide size influences lattice packing.

Salt selection Counterion differentiation Formulation pre-screening

Regiochemical Differentiation: 4-Dimethylaminomethyl vs. 5-Dimethylaminomethyl Isoxazole-3-carboxylic Acid

The target compound bears the dimethylaminomethyl substituent at the isoxazole 4-position (C-4), adjacent to both the 5-methyl and the 3-carboxylic acid groups [1]. The closest commercially available regioisomer, 5-((dimethylamino)methyl)isoxazole-3-carboxylic acid (CAS 893749-80-9; C₇H₁₀N₂O₃; MW 170.17 g/mol), places the dimethylaminomethyl group at the 5-position and lacks the 5-methyl substituent . The target compound's 4-substitution pattern places the basic dimethylamino moiety in closer spatial proximity to the carboxylic acid (vicinal relationship), enabling potential intramolecular hydrogen bonding or zwitterion formation that is geometrically impossible in the 5-substituted isomer, where the two functional groups are separated by two ring positions (1,3-relationship). Molecular weight difference: target = 184.19 g/mol (free base) vs. comparator = 170.17 g/mol (Δ = +14.02 g/mol, corresponding to the additional methyl group). The 4-position regiochemistry also corresponds to the substitution pattern found in procainamide-type isoxazoline DNMT1 inhibitors [2], a scaffold class distinct from the 5-substituted series.

Regioisomerism Structure-activity relationship Positional isomer procurement

Building Block Utility: Free Carboxylic Acid Handle for Amide/Ester Derivatization vs. Decarboxylated or Amide-Locked Analogs

The target compound presents a free carboxylic acid (-COOH) at the isoxazole 3-position, as confirmed by the SMILES string CC1=C(C(=NO1)C(=O)O)CN(C)C . This functional group is directly available for amide coupling, esterification, or reduction chemistry without deprotection steps. In contrast, the structurally related compound 3,5-dimethyl-4-(N,N-dimethylaminomethyl)isoxazole (CAS 60148-38-1; C₈H₁₄N₂O; MW 154.21 g/mol) lacks the carboxylic acid entirely, possessing only the basic amine as its sole functional handle . Similarly, 5-methyl-3-(N,N-dimethylaminomethyl)isoxazole (CAS 60148-37-0; C₇H₁₂N₂O; MW 140.18 g/mol) bears the dimethylaminomethyl group at the 3-position with no carboxylic acid functionality . The carboxylic acid of the target compound provides a second, orthogonal reactive site, doubling the synthetic diversification potential compared to these mono-functional analogs. The acid handle also enables direct conjugation to amine-containing linkers for PROTAC design or biotinylation without pre-activation beyond standard coupling reagents.

Synthetic versatility Carboxylic acid derivatization Parallel library synthesis

Class-Inferred Pharmacological Relevance: 5-Methylisoxazole-3-carboxylic Acid Scaffold Activity vs. Target Compound's Enhanced Basicity Profile

The 5-methylisoxazole-3-carboxylic acid core (ISOX; CAS 3405-77-4; C₅H₅NO₃; MW 127.10 g/mol) is a validated pharmacophore: it is the active anti-inflammatory metabolite of UTL-5g, demonstrating TNF-α modulation and reduction of doxorubicin-induced cardiac toxicity in animal models [1]. Additionally, 3,5-dimethylisoxazole derivatives have been optimized as potent BET bromodomain ligands, with lead compounds achieving nanomolar affinity for BRD4 [2]. However, ISOX lacks the basic dimethylaminomethyl substituent present in the target compound. The target compound's tertiary amine (approximate pKa ~8.5–9.5 for dimethylaminomethyl groups) introduces pH-dependent solubility and ionization behavior, potentially improving aqueous solubility at physiological pH through protonation and enhancing membrane permeability modulation compared to the permanently anionic (carboxylate) ISOX scaffold . Notably, this class-level inference is limited by the absence of published head-to-head pharmacological data comparing the target compound directly against ISOX or 3,5-dimethylisoxazole bromodomain ligands. Users should treat the activity enhancement hypothesis as a rational design expectation requiring experimental validation [3].

Anti-inflammatory scaffold Bromodomain ligand core Pharmacophore enhancement

Hazard Classification: Simplified Irritant Profile vs. Multi-Hazard Isoxazole-3-carboxylic Acid Derivatives

The target compound (hydrobromide salt) is classified solely as an 'Irritant' according to VWR's hazard labeling . In contrast, unsubstituted isoxazole-3-carboxylic acid (CAS 3209-71-0; C₄H₃NO₃; MW 113.07 g/mol) carries a more severe hazard profile: GHS H302 (Harmful if swallowed, Acute Toxicity Category 4), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Similarly, the 3,5-dimethyl-4-(aminomethyl)isoxazole analog (CAS 131052-47-6) is classified as Skin Corrosion Category 1B (H314), Acute Toxicity Category 4 (H302), and STOT SE Category 3 (H335) . The target compound's simpler hazard profile (single 'Irritant' classification) reflects the modulating effect of salt formation and full substitution on the isoxazole ring, potentially reducing handling restrictions and specialized storage requirements in laboratory settings.

Laboratory safety Hazard classification Procurement risk assessment

Commercial Availability: Single-Salt Identity Assurance vs. Mixed-Salt Listing Confusion Under CAS 893749-96-7

CAS registry number 893749-96-7 is used ambiguously across vendors: some list it as the hydrochloride salt (C₈H₁₃ClN₂O₃, MW 220.65), and others as the hydrobromide salt (C₈H₁₃BrN₂O₃, MW 265.11) or the free base (C₈H₁₂N₂O₃, MW 184.19) . VWR (catalog 101837-728) and Santa Cruz Biotechnology (sc-316269) explicitly designate the hydrobromide salt identity with its distinct molecular formula and molecular weight . In contrast, vendors such as BenchChem, EvitaChem, and AKSci list the hydrochloride salt under the same CAS, while MolCore and Leyan list the free base at ≥98% purity . For procurement purposes, this CAS ambiguity creates a risk of receiving an unintended salt form. The VWR and Santa Cruz specifications provide documented salt-form certainty: C₈H₁₃BrN₂O₃, MW 265.11, with MDL number MFCD11506608 serving as an additional salt-specific identifier .

Procurement reliability Salt form consistency Vendor qualification

Optimal Research and Procurement Application Scenarios for 4-Dimethylaminomethyl-5-methyl-isoxazole-3-carboxylic Acid Hydrobromide


Salt Metathesis and Ion-Exchange Studies Requiring a Defined Hydrobromide Counterion

Researchers conducting halide exchange or salt screening campaigns require a starting material with an unambiguous counterion identity. The VWR-specified hydrobromide salt (C₈H₁₃BrN₂O₃, MW 265.11) provides a documented bromide source with a ~20% higher formula weight than the hydrochloride analog , enabling precise stoichiometric control in anion metathesis reactions. This defined salt form is critical for crystallography studies where bromide's larger ionic radius (196 pm vs. 181 pm for chloride) influences crystal packing, and for pharmacological assays where the counterion may affect solubility and bioavailability .

Parallel Library Synthesis Exploiting Orthogonal Carboxylic Acid and Tertiary Amine Handles

The target compound's free carboxylic acid at the isoxazole 3-position, combined with the dimethylaminomethyl tertiary amine at the 4-position, provides two chemically orthogonal reactive sites . This enables sequential derivatization strategies—e.g., amide coupling at the -COOH followed by quaternization or reductive amination at the amine—in a single synthetic intermediate. In contrast, decarboxylated analogs (3,5-dimethyl-4-(N,N-dimethylaminomethyl)isoxazole, MW 154.21) offer only the amine handle, limiting diversification to a single dimension .

Pharmacophore Expansion of the 5-Methylisoxazole-3-carboxylic Acid Anti-Inflammatory Scaffold

The 5-methylisoxazole-3-carboxylic acid (ISOX) core has validated anti-inflammatory activity as the UTL-5g metabolite and serves as a privileged bromodomain-binding scaffold [1][2]. The target compound incorporates this validated core while adding a dimethylaminomethyl substituent, introducing a basic center that is absent from ISOX (predicted pKa ~3.46 for ISOX carboxylic acid only vs. dual ionizable groups in target). This structural modification is designed to modulate physicochemical properties and target engagement, making the compound suitable for medicinal chemistry programs seeking to diversify the ISOX pharmacophore with amine-containing side chains .

Laboratories with Stringent Chemical Safety and Handling Protocols

The target compound's single 'Irritant' hazard classification simplifies institutional chemical safety approval compared to isoxazole-3-carboxylic acid (H302+H315+H319+H335) or 4-(aminomethyl)-3,5-dimethylisoxazole analogs (H314 Skin Corrosion 1B + H302 + H335) . For core facilities, CROs, and academic labs operating under standardized safety protocols, reduced hazard complexity translates to lower PPE requirements, fewer engineering controls, and streamlined procurement approval workflows, potentially accelerating project initiation.

Quote Request

Request a Quote for 4-Dimethylaminomethyl-5-methyl-isoxazole-3-carboxylic acid hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.